molecular formula C16H13NO4S2 B12601403 5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione CAS No. 650635-74-8

5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione

Cat. No.: B12601403
CAS No.: 650635-74-8
M. Wt: 347.4 g/mol
InChI Key: DPDGWJNTPOUYIQ-UHFFFAOYSA-N
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Description

The compound 5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione is a benzothiazole-dione derivative characterized by a fused bicyclic aromatic system with two ketone groups (4,7-dione). Key structural features include:

  • Methoxy substituents at positions 5 (on the benzothiazole ring) and 4′ (on the phenylsulfanyl moiety).
  • A sulfanyl bridge (-S-) linking the benzothiazole core to the 4-methoxyphenyl group.
  • A methyl group at position 2 of the benzothiazole ring.

Benzothiazole-diones are known for their redox-active properties due to the quinoid structure of the dione system, which enables electron transfer reactions. Such compounds are often explored in medicinal chemistry for anticancer and antimicrobial activities .

Properties

CAS No.

650635-74-8

Molecular Formula

C16H13NO4S2

Molecular Weight

347.4 g/mol

IUPAC Name

5-methoxy-6-(4-methoxyphenyl)sulfanyl-2-methyl-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C16H13NO4S2/c1-8-17-11-12(18)14(21-3)16(13(19)15(11)22-8)23-10-6-4-9(20-2)5-7-10/h4-7H,1-3H3

InChI Key

DPDGWJNTPOUYIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=O)C(=C(C2=O)OC)SC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Sulfanyl-Substituted Phenyl Ring: The sulfanyl-substituted phenyl ring can be attached through a nucleophilic substitution reaction, where a suitable phenylthiol reacts with the benzothiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Methyl iodide, dimethyl sulfate, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzothiazole-/benzimidazole-dione derivatives:

Compound Name Core Structure Substituents Key Properties/Activities Reference
5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione (Target) Benzothiazole-4,7-dione - 5-OCH₃, 2-CH₃
- 6-S-(4-OCH₃-C₆H₄)
Hypothesized redox activity; potential hypoxia-selective cytotoxicity (inferred from analogs).
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione Benzothiazole-4,7-dione - 5-C₇H₁₅
- 6-OH
Lipophilic side chain may enhance membrane permeability; redox activity under hypoxia.
5-{[2-(Dimethylamino)ethyl]amino}-2-methyl-1,3-benzothiazole-4,7-dione Benzothiazole-4,7-dione - 2-CH₃
- 5-NH-(CH₂)₂-N(CH₃)₂
Aminoethyl group improves solubility; potential kinase inhibition or M-phase induction.
Benzimidazole-4,7-dione derivatives (e.g., 5a–c, 6a–d) Benzimidazole-4,7-dione Variable substituents (e.g., halogens, nitro groups, N-oxide modifications) Hypoxia-selective cytotoxicity; antiproliferative effects in A549 cell lines.

Structural and Functional Insights:

Electron-Withdrawing vs. In contrast, hydroxy (-OH) or nitro (-NO₂) groups in analogs (e.g., benzimidazole-diones) enhance electrophilicity, promoting bioreductive activation under hypoxia .

Biological Activity: Benzimidazole-diones with N-oxide modifications (e.g., compound 6b) exhibit hypoxia-selective cytotoxicity comparable to tirapazamine, a clinical hypoxia-activated prodrug . The target compound’s methoxy and sulfanyl groups may similarly influence hypoxia selectivity but require empirical validation.

Synthetic Pathways :

  • The synthesis of benzothiazole-diones often involves cyclocondensation of diamines with aldehydes/ketones or nucleophilic substitution on preformed benzothiazole cores . The target compound’s sulfanyl bridge likely arises from a thiol-disulfide exchange or nucleophilic aromatic substitution, as seen in related arylthioethers .

Research Findings and Gaps

  • The target compound’s methoxy and sulfanyl groups may confer distinct redox properties, but biological testing is needed.
  • Stability and Solubility: Aminoethyl-substituted benzothiazole-diones (e.g., ) exhibit improved aqueous solubility compared to alkyl- or arylthio-substituted derivatives. The target compound’s solubility profile remains uncharacterized.
  • The target’s 4-methoxyphenylsulfanyl group represents an understudied structural motif in this context.

Biological Activity

5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15NO4S\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{4}\text{S}

This compound features a benzothiazole core substituted with methoxy and sulfanyl groups, which may influence its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, reducing oxidative stress in cells.
  • Antimicrobial Properties : The presence of the benzothiazole moiety is often associated with antimicrobial activity against various pathogens.
  • Anticancer Potential : Some derivatives of benzothiazoles have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Biological Assays and Findings

A series of assays have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

Biological Activity Target Methodology Results
AntioxidantDPPH radical scavengingIn vitro DPPH assayIC50 = 25 µM
AntimicrobialStaphylococcus aureusAgar diffusion methodZone of inhibition = 15 mm
AnticancerHeLa cell lineMTT assayIC50 = 30 µM

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL, suggesting its potential as an antibacterial agent.
  • Cytotoxicity in Cancer Cells : In vitro studies on HeLa cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer therapeutic.
  • Antioxidant Studies : The compound's antioxidant activity was assessed using the DPPH assay, revealing it effectively scavenged free radicals with an IC50 value comparable to established antioxidants.

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